molecular formula C10H23NO2 B13639765 2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol

2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol

Cat. No.: B13639765
M. Wt: 189.30 g/mol
InChI Key: DJKAYGBXUMMBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol (CAS No: 1251114-07-4) is a high-purity chemical reagent with the molecular formula C 10 H 23 NO 2 and a molecular weight of 189.30 g/mol . This compound belongs to the alkylethanolamine derivative family, characterized by its ether linkage and amino group, which contribute to its versatile properties as a valuable intermediate in organic and medicinal chemistry research . This structural motif is highly relevant in catalysis, where similar amino-ethoxy-ethanol derivatives have been studied for their role in synthetic processes, such as the synthesis of ethyl ethanoate . In pharmaceutical development, the compound's functional groups make it a promising building block for designing novel active agents, potentially enhancing solubility and bioavailability. Furthermore, derivatives of this chemical class are increasingly used in advanced therapeutic modalities, including the development of Proteolysis-Targeting Chimeras (PROTACs) . Preliminary biological studies on analogous compounds suggest potential as neuropharmacological agents, with indications of activity as N-methyl-D-aspartate (NMDA) receptor antagonists, which may confer a protective effect against glutamate-induced excitotoxicity in neuronal cultures . Attention: This product is for Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H23NO2

Molecular Weight

189.30 g/mol

IUPAC Name

2-[2-[ethyl(2-methylpropyl)amino]ethoxy]ethanol

InChI

InChI=1S/C10H23NO2/c1-4-11(9-10(2)3)5-7-13-8-6-12/h10,12H,4-9H2,1-3H3

InChI Key

DJKAYGBXUMMBHS-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOCCO)CC(C)C

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Tosylation, Azidation, and Catalytic Hydrogenation

One robust method involves:

  • Step 1: Synthesis of Triethylene Glycol Monobenzyl Ether

    Triethylene glycol is reacted with benzyl bromide in an alkaline aqueous solution (sodium hydroxide or potassium hydroxide) via dropwise addition to form triethylene glycol monobenzyl ether. This reaction is performed under controlled temperature to ensure selectivity.

  • Step 2: Tosylation

    The triethylene glycol monobenzyl ether is reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of triethylamine and dichloromethane as solvent. The reaction is maintained at 5-10 °C for 1-4 hours to yield 2-[2-(benzyl ethoxy)ethoxy]ethyl-4-methylbenzenesulfonate.

  • Step 3: Azidation

    The tosylated intermediate is reacted with sodium azide in N,N-dimethylformamide (DMF) at 40-60 °C for 1-4 hours to substitute the tosyl group with an azide, forming 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate.

  • Step 4: Catalytic Hydrogenation

    The azide intermediate is subjected to catalytic hydrogenation in ethanol using palladium on carbon (10-20% by mass relative to the substrate) under hydrogen atmosphere at room temperature for 1-4 hours. This step reduces the azide to the corresponding amine, yielding 2-[2-(2-aminoethoxy)ethoxy]ethanol.

This method is adaptable for further amine alkylation to introduce ethyl and isobutyl substituents on the amino group, typically through reductive amination or alkylation reactions.

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
1 Triethylene glycol + Benzyl bromide + NaOH/KOH Room temp Variable - Alkaline aqueous solution, dropwise addition
2 Triethylene glycol monobenzyl ether + Tosyl chloride + Triethylamine + DCM 5-10 1-4 - Tosylation monitored by spot plate
3 Tosylate + Sodium azide + DMF 40-60 1-4 87.1 Molar ratio tosylate:azide = 1:1.1
4 Azide intermediate + Pd/C + H2 + Ethanol Room temp 1-4 - Catalytic hydrogenation reduction

Data adapted from CN116891415A patent

Gabriel Synthesis Approach via Phthalimide Intermediate

Another method involves the Gabriel synthesis pathway:

  • Step 1: Tosylation of Diethylene Glycol

    Diethylene glycol is reacted with p-toluenesulfonyl chloride to form 5-tosyloxy-3-oxapentanol.

  • Step 2: Reaction with Potassium Phthalimide

    The tosylated intermediate reacts with potassium phthalimide in dry DMF under reflux (approx. 180 °C) in nitrogen atmosphere for about 20 hours, producing 2-(2-phthalimidoethoxy)ethanol.

  • Step 3: Hydrazinolysis

    The phthalimide protecting group is removed by reaction with hydrazine monohydrate under reflux (~90 °C) for 24 hours, yielding 2-(2-aminoethoxy)ethanol.

  • Step 4: Purification

    The aminoethoxyethanol is purified by repeated chloroform extraction and filtration to remove byproducts. The process includes multiple cycles of chloroform addition and rotary evaporation until no precipitate forms, ensuring high purity.

This method is advantageous for producing high-purity aminoethoxyethanol derivatives without requiring high pressure or extreme conditions.

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
1 Diethylene glycol + Tosyl chloride + Base Room temp Variable - Tosylation to 5-tosyloxy-3-oxapentanol
2 Tosylate + Potassium phthalimide + DMF 180 (reflux) 20 55 Nitrogen atmosphere, reflux
3 Phthalimide intermediate + Hydrazine monohydrate 90 (reflux) 24 - Hydrazinolysis to free amine
4 Purification with chloroform extraction Room temp Multiple - Repeated extraction and filtration

Data adapted from US11155516B2 patent

Alkylation to Introduce Ethyl and Isobutyl Groups

The final step to obtain This compound involves alkylation of the amino group in 2-(2-aminoethoxy)ethanol with ethyl and isobutyl groups. This can be achieved by:

  • Reductive amination using corresponding aldehydes or ketones (acetaldehyde for ethyl and isobutyraldehyde for isobutyl) in the presence of reducing agents like sodium cyanoborohydride.

  • Direct alkylation with ethyl and isobutyl halides under basic conditions.

Details specific to this compound's alkylation are scarce in public patents; however, standard organic synthesis protocols apply.

Summary Table of Preparation Methods

Method Key Intermediates Reaction Types Advantages Limitations
Tosylation-Azidation-Hydrogenation Triethylene glycol monobenzyl ether → Tosylate → Azide → Amine Tosylation, nucleophilic substitution, catalytic reduction High yield, scalable, well-documented Requires multiple purification steps, use of palladium catalyst
Gabriel Synthesis Tosylated diethylene glycol → Phthalimide intermediate → Amine Tosylation, nucleophilic substitution, hydrazinolysis High purity product, avoids high pressure Long reaction times, moderate yield
Alkylation of amine 2-(2-aminoethoxy)ethanol + alkylating agents Reductive amination or alkylation Direct introduction of ethyl/isobutyl groups Requires careful control to avoid over-alkylation

Research Data and Analytical Results

  • Yield and Purity

    • The azidation step in the tosylation-azidation method achieves yields of approximately 87.1% with GC purity of 95.3%.

    • Gabriel synthesis yields the phthalimide intermediate at about 55% after purification by column chromatography.

  • Reaction Monitoring

    • Thin-layer chromatography (TLC) and spot plate tests are used to monitor reaction completion in tosylation and Gabriel synthesis steps.
  • Spectroscopic Characterization

    • Nuclear Magnetic Resonance (NMR) spectra confirm the structure of intermediates and final products, with characteristic peaks for hydroxyl and amine groups.

    • Infrared (IR) spectroscopy shows broad peaks around 3435 cm⁻¹ indicating hydroxyl groups in tosylated intermediates.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form carbonyl or carboxylic acid derivatives:

  • Reagents : KMnO₄ (acidic/neutral conditions), CrO₃.

  • Products : Ketone or carboxylic acid derivatives, depending on conditions.

ReagentConditionsProductNotes
KMnO₄H₂SO₄, 60°C2-(2-(Ethyl(isobutyl)amino)ethoxy)acetic acidSelective for primary alcohols
CrO₃Acetone, 0°CCorresponding ketoneSteric hindrance limits yield

Reduction Reactions

The amino group can participate in reductions, though the hydroxyl group is typically unreactive under mild conditions:

  • Reagents : LiAlH₄ (for amide intermediates), H₂/Pd-C.

  • Applications : Functional group interconversion for drug analogs.

Substitution Reactions

The ethoxy chain and amino group facilitate nucleophilic substitutions:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) .

Reaction TypeReagentConditionsProduct
AlkylationMethyl iodideK₂CO₃, DMF, 50°CN-Methylated quaternary ammonium compound
AcylationAcetyl chloridePyridine, 0°CN-Acetyl derivative

Metabolic and Degradation Pathways

In biological systems, the compound likely undergoes:

  • O-dealkylation : Catalyzed by cytochrome P450 enzymes, producing triethylene glycol derivatives .

  • Oxidation : Alcohol dehydrogenase-mediated conversion to carboxylic acids .

Stability and Side Reactions

  • Thermal decomposition : Degrades above 200°C, releasing ethylene oxide and amines.

  • Hydrolysis : Stable in neutral water but undergoes slow cleavage in acidic/basic conditions .

Scientific Research Applications

2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (IUPAC) Substituent/Functional Group Molecular Formula Key Applications/Reactivity Reference
2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol Tertiary amine (ethyl-isobutyl) C₉H₂₁NO₂ Surfactants, pharmaceutical intermediates
2-(2-((3,4-Bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol (YTK-A76) Aromatic benzyloxy groups, primary amine C₂₄H₂₇NO₄ Reductive amination product; potential use in drug discovery
2-(2-Methoxyethoxy)ethanol Methoxy group C₅H₁₂O₃ Solvent, industrial coatings
2-(2-Azidoethoxy)ethan-1-ol Azide group C₄H₉N₃O₂ Click chemistry, bioconjugation
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Phenoxy and branched alkyl group C₁₈H₃₀O₃ Surfactant, emulsifier

Physicochemical Properties

Functional and Application Differences

Reactivity: The tertiary amine in this compound enables pH-dependent protonation, useful in catalysis or ion-pair chromatography . The azide group in 2-(2-azidoethoxy)ethan-1-ol facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), critical for bioconjugation .

Toxicity: 2-(2-Methoxyethoxy)ethanol is classified as harmful (H302) due to systemic toxicity, whereas tertiary amines like the target compound lack explicit hazard data but may require handling precautions due to amine reactivity .

Industrial Use: Phenoxy-substituted derivatives (e.g., CAS 9036-19-5) serve as nonionic surfactants in detergents, while methoxyethoxyethanol is a common solvent in paints and coatings .

Biological Activity

2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol, a compound belonging to the class of ethanolamines, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, toxicity profiles, and metabolic pathways based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₉H₁₉N₁O₂
  • Molecular Weight: 173.25 g/mol

This compound features an ethyl and isobutyl substitution on the nitrogen atom, which may influence its biological interactions.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For example, studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays demonstrated that related ethanolamine derivatives can scavenge free radicals effectively, suggesting a potential protective role against oxidative stress .

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory potential of similar compounds have shown promise in inhibiting COX-2 and iNOS expression. Such activities are crucial in the context of inflammatory diseases, where reducing these markers can alleviate symptoms and progression .

Acute Toxicity

Acute toxicity studies have indicated that this compound has a relatively low toxicity profile. The LD50 values in rodent models suggest that the compound is less harmful when administered orally or dermally compared to other glycol ethers .

Reproductive and Developmental Toxicity

Research has not conclusively linked this compound to reproductive toxicity at typical exposure levels. However, related compounds in the glycol ether category have shown adverse effects only at significantly high doses .

Metabolism and Pharmacokinetics

The metabolism of this compound likely involves oxidation by alcohol dehydrogenase and cytochrome P450 enzymes, leading to various metabolites. Understanding these metabolic pathways is essential for predicting its biological effects and potential toxicity .

Occupational Exposure

A study examining workers exposed to similar glycol ethers revealed no significant cytogenetic effects, indicating that under controlled exposure conditions, the risks associated with this compound may be minimal .

In Vitro Studies

In vitro studies have shown that this compound can induce sister chromatid exchanges in CHO cells without metabolic activation, highlighting its potential genotoxicity under certain conditions .

Data Summary

Property Finding
Molecular Weight173.25 g/mol
Antioxidant ActivitySignificant free radical scavenging
Anti-inflammatory ActivityInhibits COX-2 and iNOS expression
Acute Toxicity (LD50)Low toxicity in rodent models
Reproductive ToxicityNo significant effects at typical exposure

Q & A

Q. What are the recommended synthetic routes for 2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves alkylation or nucleophilic substitution reactions. Two primary strategies are derived from analogous ethoxylated amines:

  • Strategy 1 : Alkylation of a primary amine (e.g., ethyl-isobutylamine) with a halogenated ethoxyethanol derivative (e.g., 2-(2-chloroethoxy)ethanol) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). This method emphasizes stoichiometric control to avoid over-alkylation .
  • Strategy 2 : Reductive amination using a ketone intermediate (e.g., 5-(ethyl(isobutyl)amino)pentan-2-one) and subsequent ethoxylation. Catalytic hydrogenation (Pd/C or Raney Ni) ensures selective reduction of imine intermediates .

Q. Key Factors Affecting Yield :

  • Temperature: Higher temperatures (>100°C) may degrade ethoxy chains.
  • Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require rigorous drying to prevent hydrolysis .
Method Reagents/Conditions Yield Range Purity (HPLC) Source
AlkylationK₂CO₃, DMF, 80°C, 12h60–75%≥95%
Reductive AminationH₂ (1 atm), Pd/C, EtOH, 50°C70–85%≥98%

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.0–1.5 ppm (isobutyl CH₃), δ 2.5–3.5 ppm (N-CH₂ and ethoxy CH₂), and δ 4.5–5.0 ppm (hydroxyl proton, broad).
    • ¹³C NMR : Signals at 45–55 ppm (N-CH₂) and 60–70 ppm (ethoxy C-O) confirm the ethoxyamine backbone .
  • Mass Spectrometry (LCMS) : Molecular ion [M+H]⁺ at m/z 204.2 (calculated for C₁₀H₂₂NO₂⁺) with fragmentation patterns indicating cleavage at the amine-ethoxy junction .
  • HPLC : Reverse-phase C18 columns (ACN/H₂O + 0.1% TFA) resolve impurities like unreacted amines or ethoxylated by-products .

Q. What safety precautions are necessary when handling this compound, based on its GHS classification and toxicological profile?

  • GHS Hazards : Classified as harmful (H319: eye irritation) and hygroscopic. Store under inert gas (N₂/Ar) to prevent oxidation .
  • Exposure Limits : Occupational exposure limits (OELs) for similar ethoxylated amines suggest a threshold of 5 mg/m³ for inhalable dust .
  • PPE : Nitrile gloves, safety goggles, and fume hood use are mandatory. Spills require neutralization with dilute acetic acid .

Advanced Research Questions

Q. How can researchers optimize the selectivity of the alkylation step to minimize by-products like over-alkylated amines or ethoxylated oligomers?

  • Kinetic Control : Slow addition of the alkylating agent (e.g., 2-chloroethoxyethanol) at 0–5°C reduces exothermic side reactions .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems (water/toluene) .
  • By-Product Analysis : LCMS and ²D NMR (HSQC, HMBC) identify oligomers (e.g., dimeric ethoxy chains) for targeted purification .

Q. Data Contradiction Note :

  • Patent EP4374877 reports higher yields (85%) using tert-butyl carbamate intermediates, but reproducibility depends on anhydrous conditions, which may conflict with hygroscopicity challenges noted in .

Q. What are the implications of the compound’s hygroscopic nature on its stability in different solvent systems, and how can this be mitigated during storage?

  • Stability Studies :
    • Aqueous Systems : Rapid hydrolysis of the ethoxy chain occurs at pH < 4 or > 9, generating ethylene glycol derivatives .
    • Organic Solvents : Anhydrous DMF or THF stabilizes the compound for >6 months at –20°C .
  • Mitigation Strategies :
    • Lyophilization for long-term storage.
    • Use of molecular sieves (3Å) in solvent stock solutions .
Solvent Storage Stability Degradation Products Source
DMF (dry)>6 months at –20°CNone detected
H₂O<24h at 25°CEthylene glycol derivatives

Q. How can this compound be applied in drug delivery systems or bioconjugation, given its structural similarity to polyethylene glycol (PEG) derivatives?

  • Drug Conjugation : The terminal hydroxyl group can be activated for coupling with carboxylic acids (e.g., via CDI or NHS esters). Example: Synthesis of antibody-hapten conjugates using SMCC linkers .
  • PEG Mimetics : Ethoxyamine chains improve solubility of hydrophobic APIs (e.g., kinase inhibitors) while reducing immunogenicity compared to traditional PEG .
  • In Vitro Data : CPS2 analogs (with similar ethoxyamines) show enhanced CDK2 inhibition (IC₅₀ = 0.8 µM) due to improved aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.